molecular formula C22H18N4O5 B11189757 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11189757
M. Wt: 418.4 g/mol
InChI Key: FCBGATIEDSJUKJ-UHFFFAOYSA-N
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Description

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms

Preparation Methods

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide involves multiple steps. The starting materials typically include 1,3-benzodioxole, 1,2,4-oxadiazole, and 4-methoxyphenyl acetamide. The synthetic route may involve the following steps:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the 1,2,4-oxadiazole ring: This involves the reaction of nitrile oxides with nitriles.

    Coupling of the benzodioxole and oxadiazole rings: This step may involve the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the final compound: The final step involves the reaction of the intermediate with 4-methoxyphenyl acetamide under suitable conditions, such as the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole or oxadiazole rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. One of the key targets is glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various cellular processes, including cell proliferation and apoptosis. The compound inhibits the activity of GSK-3β, leading to the modulation of downstream signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds to 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18N4O5/c1-28-16-7-5-15(6-8-16)23-20(27)12-26-10-2-3-17(26)22-24-21(25-31-22)14-4-9-18-19(11-14)30-13-29-18/h2-11H,12-13H2,1H3,(H,23,27)

InChI Key

FCBGATIEDSJUKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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